Disodium 4,4'-bis((4,6-bis(bis(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate

Description

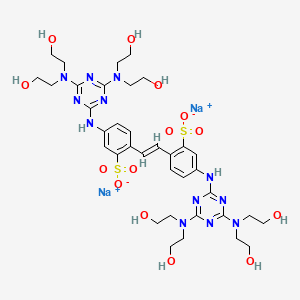

Disodium 4,4'-bis((4,6-bis(bis(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate (CAS 85187-66-2) is a symmetrical stilbene derivative functionalized with triazine rings bearing bis(2-hydroxyethyl)amino groups. Its molecular formula is C₃₀H₃₈N₁₀O₁₂S₂·C₄H₁₁NO₂, yielding a molecular weight of 899.95 g/mol . The compound exhibits a melting point of 290°C and is primarily used as a fluorescent brightening agent (FWA) in textiles, leveraging its high affinity for cellulose fibers via hydrogen bonding .

Properties

CAS No. |

3654-78-2 |

|---|---|

Molecular Formula |

C36H50N12Na2O14S2 |

Molecular Weight |

985.0 g/mol |

IUPAC Name |

disodium;5-[[4,6-bis[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4,6-bis[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

InChI |

InChI=1S/C36H52N12O14S2.2Na/c49-15-7-45(8-16-50)33-39-31(40-34(43-33)46(9-17-51)10-18-52)37-27-5-3-25(29(23-27)63(57,58)59)1-2-26-4-6-28(24-30(26)64(60,61)62)38-32-41-35(47(11-19-53)12-20-54)44-36(42-32)48(13-21-55)14-22-56;;/h1-6,23-24,49-56H,7-22H2,(H,57,58,59)(H,60,61,62)(H,37,39,40,43)(H,38,41,42,44);;/q;2*+1/p-2/b2-1+;; |

InChI Key |

JASSZWULUSJCFH-SEPHDYHBSA-L |

Isomeric SMILES |

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)N(CCO)CCO)S(=O)(=O)[O-])/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)N(CCO)CCO)N(CCO)CCO)S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)N(CCO)CCO)S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)N(CCO)CCO)N(CCO)CCO)S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 4,4’-bis((4,6-bis(bis(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate typically involves the following steps:

Condensation Reaction: The initial step involves the condensation of 4,4’-diaminostilbene-2,2’-disulphonic acid with cyanuric chloride under alkaline conditions to form an intermediate compound.

Substitution Reaction: The intermediate is then reacted with bis(2-hydroxyethyl)amine in the presence of a base to introduce the bis(2-hydroxyethyl)amino groups.

Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Disodium 4,4’-bis((4,6-bis(bis(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent components.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Hydrolysis: Acidic or basic solutions are used to hydrolyze the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized stilbene derivatives, while substitution reactions can produce various substituted stilbene compounds.

Scientific Research Applications

Disodium 4,4’-bis((4,6-bis(bis(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent whitening agent in the production of paper, textiles, and detergents.

Biology: Employed in fluorescence microscopy and flow cytometry for staining and visualization of biological samples.

Medicine: Investigated for its potential use in diagnostic imaging and as a marker in various medical assays.

Industry: Widely used in the manufacturing of plastics, coatings, and adhesives to enhance the appearance of whiteness.

Mechanism of Action

The mechanism of action of Disodium 4,4’-bis((4,6-bis(bis(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate involves the absorption of ultraviolet light and re-emission of visible blue light. This process, known as fluorescence, occurs when the compound’s electrons are excited to a higher energy state by UV light and then return to their ground state, emitting blue light in the process. The emitted blue light compensates for the yellowish tint in materials, making them appear whiter and brighter.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on Triazine Rings

Compound S : 4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate

- Molecular Formula : C₄₀H₃₈N₁₂Na₂O₈S₂

- Molecular Weight : 924.93 g/mol .

- Key Difference: Morpholino substituents replace bis(2-hydroxyethyl)amino groups.

- Impact: Morpholino groups enhance thermal stability and photoresistance compared to hydroxyethyl groups, making Compound S suitable for high-temperature dyeing processes .

Tetrasodium 4,4'-bis[[4-(bis(2-hydroxypropyl)amino)-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate (CAS 67786-25-8)

- Molecular Formula : C₄₄H₄₈N₁₂Na₄O₁₆S₄

- Molecular Weight : 1,221.14 g/mol .

- Key Difference : Hydroxypropyl and sulfonatophenyl groups increase hydrophilicity (LogP = 5.27 vs. 0.735 in hydroxyethyl analogues) .

- Impact : Enhanced water solubility (400–1,000 g/L at 20–25°C) makes this tetrasodium salt ideal for aqueous detergent formulations .

Sodium Content and Ionic Character

Disodium 4,4'-bis[(4,6-diamino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate (CAS 26858-65-1)

Degradation Behavior

Disodium 4,4-bis([4-anilino-6-(N-methyl-N-2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino)stilbene-2,2'-disulfonate

Fluorescence Performance

4,4'-Bis(2-sulfostyryl)biphenyl Disodium (CAS 27344-41-8)

- Molecular Formula : C₂₈H₂₀Na₂O₆S₂

- Molecular Weight : 562.6 g/mol .

- Key Difference : Styryl-biphenyl backbone instead of triazine-functionalized stilbene.

- Impact : Lower molecular weight and simpler structure yield higher fluorescence quantum yield but reduced substrate specificity compared to triazine-based FWAs .

Research Findings

- Hydroxyethyl vs. Morpholino Groups: Hydroxyethyl substituents improve cellulose affinity but reduce photostability compared to morpholino derivatives .

- Sodium Content : Tetrasodium salts (e.g., CAS 67786-25-8) exhibit superior solubility but require formulation adjustments to prevent ionic interference .

- Degradation: Hydroxyethyl-containing FWAs degrade slower biologically but faster photochemically than morpholino analogues, necessitating environment-specific applications .

Biological Activity

Disodium 4,4'-bis((4,6-bis(bis(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate, commonly known as Fluorescent Brightener 28 , is a synthetic compound that exhibits notable biological activities. This article explores its chemical properties, biological effects, and applications based on diverse research findings.

- Molecular Formula : CHNNaOS

- Molecular Weight : 960.95 g/mol

- Density : 1.37 g/cm³ at 20 °C

- Melting Point : 290 °C

- CAS Number : 4193-55-9

This compound functions primarily as a fluorescent brightener and photoinitiator in various chemical reactions. Its structure allows it to absorb UV light and emit visible light, making it useful in applications such as textiles and plastics where enhanced brightness is desired.

Antimicrobial Properties

Recent studies have indicated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

| P. aeruginosa | 10 |

These results suggest potential applications in antimicrobial coatings or treatments.

Cytotoxicity Studies

In vitro cytotoxicity studies have evaluated the effects of this compound on human cell lines. The compound exhibited varying degrees of cytotoxicity depending on concentration:

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

The data indicate that higher concentrations lead to significant reductions in cell viability.

Case Studies

- Application in Textiles : A study by Zuo et al. (2016) investigated the use of Fluorescent Brightener 28 in textile applications. The compound was found to enhance the brightness of fabrics significantly while maintaining fabric integrity after multiple washes .

- Antimicrobial Coatings : Research conducted by various institutes has explored the incorporation of this compound into antimicrobial coatings for medical devices. The results demonstrated a reduction in bacterial colonization on surfaces treated with the compound compared to untreated controls .

- Photopolymerization Initiator : In polymer chemistry, this compound has been utilized as a photoinitiator for free radical polymerizations under LED light .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing this stilbene-triazine derivative, and how do reaction conditions influence product purity?

- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, describes a reflux method using ethanol and glacial acetic acid to couple triazole derivatives with aldehydes. For stilbene-triazine systems, analogous protocols involve coupling 4,4'-diaminostilbene-2,2'-disulfonic acid with cyanuric chloride derivatives, followed by substitution with bis(2-hydroxyethyl)amine groups under controlled pH (6–8) to avoid over-substitution . Purity is assessed via HPLC (≥98% by reverse-phase C18 column) and elemental analysis .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : H and C NMR confirm substitution patterns on the triazine rings and stilbene backbone. Aromatic protons in the stilbene moiety appear as doublets (δ 7.2–7.8 ppm), while hydroxyethyl groups resonate at δ 3.5–4.0 ppm .

- UV-Vis/fluorescence : The compound exhibits strong absorption at 350–370 nm (ε ~20,000 L·mol⁻¹·cm⁻¹) and fluorescence emission at 430–450 nm, characteristic of stilbene-based brighteners .

- HPLC-MS : Molecular ion peaks (e.g., [M–2Na]²⁻ at m/z 422.5) verify stoichiometry .

Q. What are the standard protocols for assessing aqueous solubility and aggregation behavior in research settings?

- Methodological Answer : Solubility is tested via saturation shake-flask method in deionized water (25°C), achieving ~50 g/L due to sulfonate groups. Aggregation is monitored via dynamic light scattering (DLS) and fluorescence quenching at concentrations >10⁻³ M, with critical micelle concentration (CMC) determined using pyrene probe fluorescence .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported fluorescence quantum yields (Φ) across different pH conditions?

- Methodological Answer : Discrepancies arise from pH-dependent protonation of triazine amino groups. For example, Φ decreases from 0.85 (pH 7) to 0.62 (pH 10) due to deprotonation-induced aggregation. To standardize measurements:

- Use phosphate-buffered saline (PBS, pH 7.4) for biological studies.

- For industrial applications (e.g., paper brightening), test in pH 5–6 to match cellulose matrices.

- Reference against quinine sulfate (Φ = 0.54 in 0.1 M H₂SO₄) for calibration .

Q. What strategies optimize reaction conditions to minimize byproducts during triazine ring functionalization?

- Methodological Answer : Key parameters include:

- Temperature : Maintain 0–5°C during cyanuric chloride coupling to prevent hydrolysis.

- Stoichiometry : Use a 2:1 molar ratio of bis(2-hydroxyethyl)amine to triazine intermediates to ensure complete substitution.

- Solvent : Replace ethanol with THF/water mixtures (4:1 v/v) to enhance nucleophilic substitution kinetics .

Q. How does the compound’s photostability under UV irradiation vary with substituent modifications, and how can this be systematically tested?

- Methodological Answer : Photodegradation studies using UV-B lamps (310 nm, 500 W/m²) show:

- Unmodified stilbene derivatives degrade by ~40% in 24 hours.

- Bis(2-hydroxyethyl)amino groups improve stability (≤15% degradation) due to radical scavenging.

- Test methods:

- HPLC : Monitor degradation products (e.g., sulfonated benzaldehyde).

- ESR : Detect hydroxyl radicals during irradiation to correlate stability with radical quenching capacity .

Key Research Challenges

- Stereochemical Control : The E/Z isomerism of the stilbene backbone affects fluorescence efficiency. Polar solvents favor the E-isomer, but Z-isomer formation (~5%) occurs during prolonged storage .

- Environmental Interference : Metal ions (e.g., Fe³⁺) quench fluorescence via chelation. Pre-treat samples with EDTA (1 mM) to mitigate interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.